
Fmoc-D-aspartic acid b-2-phenylisopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-aspartic acid b-2-phenylisopropyl ester: is a derivative of aspartic acid, a naturally occurring amino acid. This compound is often used in peptide synthesis due to its unique protective groups that facilitate selective deprotection and coupling reactions. The compound’s structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protective group in solid-phase peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-aspartic acid b-2-phenylisopropyl ester typically involves the following steps:
Protection of the Aspartic Acid: The carboxyl group of aspartic acid is protected using a fluorenylmethyloxycarbonyl (Fmoc) group.
Esterification: The β-carboxyl group of the aspartic acid is esterified with 2-phenylisopropanol under acidic conditions to form the ester.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale esterification and protection reactions are carried out in industrial reactors.
Purification: Industrial purification methods such as large-scale chromatography or crystallization are employed to ensure the product meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Piperidine: Used for Fmoc deprotection.
Trifluoroacetic Acid (TFA): Used for selective removal of the 2-phenylisopropyl ester group.
Dicyclohexylcarbodiimide (DCC): Used in coupling reactions to activate the carboxyl group for peptide bond formation.
Major Products:
Deprotected Aspartic Acid Derivatives: Formed after removal of the Fmoc group.
Hydrolyzed Products: Free carboxylic acids formed after ester hydrolysis.
Peptide Chains: Formed through coupling reactions with other amino acids or peptides.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Fmoc-D-aspartic acid b-2-phenylisopropyl ester is widely used in solid-phase peptide synthesis due to its orthogonal protection strategy, which allows for selective deprotection and coupling.
Biology:
Protein Engineering: The compound is used in the synthesis of peptides and proteins for research in protein structure and function.
Medicine:
Drug Development: It is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Mecanismo De Acción
Mechanism: The primary mechanism of action of Fmoc-D-aspartic acid b-2-phenylisopropyl ester involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The 2-phenylisopropyl ester group protects the β-carboxyl group, allowing for selective deprotection and coupling reactions.
Molecular Targets and Pathways:
Peptide Bond Formation: The compound facilitates the formation of peptide bonds by protecting reactive groups during synthesis.
Selective Deprotection: The orthogonal protection strategy allows for selective deprotection, enabling the synthesis of complex peptides and proteins.
Comparación Con Compuestos Similares
Fmoc-L-aspartic acid β-2-phenylisopropyl ester: Similar structure but with the L-isomer of aspartic acid.
Fmoc-D-aspartic acid α-2-phenylisopropyl ester: Similar structure but with the ester group at the α-position.
Fmoc-D-glutamic acid β-2-phenylisopropyl ester: Similar structure but with glutamic acid instead of aspartic acid.
Uniqueness:
Selective Protection: The combination of Fmoc and 2-phenylisopropyl ester groups provides a unique orthogonal protection strategy, allowing for selective deprotection and coupling reactions.
D-Isomer: The use of the D-isomer of aspartic acid provides different stereochemical properties compared to the L-isomer, which can be advantageous in certain peptide synthesis applications.
Propiedades
Fórmula molecular |
C28H27NO6 |
|---|---|
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-propan-2-ylphenoxy)butanoic acid |
InChI |
InChI=1S/C28H27NO6/c1-17(2)18-9-7-8-14-25(18)35-26(30)15-24(27(31)32)29-28(33)34-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,17,23-24H,15-16H2,1-2H3,(H,29,33)(H,31,32)/t24-/m1/s1 |
Clave InChI |
BIGAYZURJLNCBZ-XMMPIXPASA-N |
SMILES isomérico |
CC(C)C1=CC=CC=C1OC(=O)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC(C)C1=CC=CC=C1OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


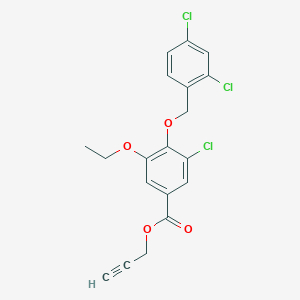
![4-(3-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13007596.png)
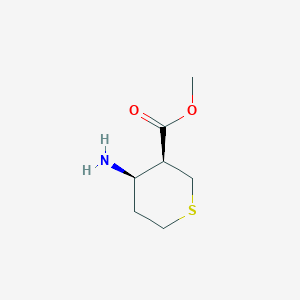
![3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13007614.png)
![(3aR,5s,6aS)-5-Methoxyoctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B13007620.png)

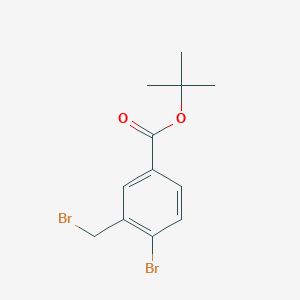
![1,3,7-Trimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B13007633.png)
![3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B13007637.png)
![6-Bromo-4-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13007650.png)
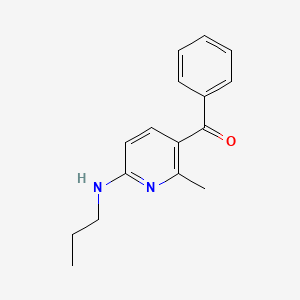
![Bicyclo[3.1.1]heptan-3-amine](/img/structure/B13007659.png)
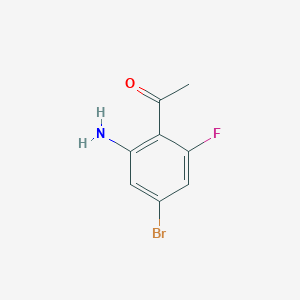
![(3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B13007680.png)
